molecular formula C16H18Cl3N5O4 B11940802 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride CAS No. 62442-71-1

7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride

Cat. No.: B11940802
CAS No.: 62442-71-1
M. Wt: 450.7 g/mol
InChI Key: RIFQECHUDPQJEL-UHFFFAOYSA-N
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Description

7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride is a complex organic compound with the molecular formula C16H18Cl3N5O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves multiple steps, starting with the preparation of the isoalloxazine coreThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazine compounds .

Scientific Research Applications

7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with flavoproteins and other isoalloxazine-binding proteins .

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride: Similar structure but with methyl groups instead of chlorine atoms.

    7,8-Diethyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride: Contains ethyl groups instead of chlorine atoms.

    7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine: The non-hydrochloride form of the compound.

Uniqueness

The uniqueness of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .

Properties

CAS No.

62442-71-1

Molecular Formula

C16H18Cl3N5O4

Molecular Weight

450.7 g/mol

IUPAC Name

10-[2-[bis(2-hydroxyethyl)amino]ethyl]-7,8-dichlorobenzo[g]pteridine-2,4-dione;hydrochloride

InChI

InChI=1S/C16H17Cl2N5O4.ClH/c17-9-7-11-12(8-10(9)18)23(2-1-22(3-5-24)4-6-25)14-13(19-11)15(26)21-16(27)20-14;/h7-8,24-25H,1-6H2,(H,21,26,27);1H

InChI Key

RIFQECHUDPQJEL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C3=NC(=O)NC(=O)C3=N2)CCN(CCO)CCO.Cl

Origin of Product

United States

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